Soluflazine's Unique ENT2 vs. ENT1 Transporter Subtype Selectivity Profile
In a head-to-head comparative study of 15 draflazine analogues, Soluflazine (R 64 719) exhibited a unique ENT1/ENT2 selectivity ratio of 0.17, demonstrating a nearly 6-fold preference for inhibiting the ENT2 transporter over ENT1. This is in stark contrast to other series compounds like R70527, which displayed a selectivity ratio of 370, reflecting a strong preference for ENT1 [1].
| Evidence Dimension | ENT1/ENT2 Transporter Selectivity Ratio |
|---|---|
| Target Compound Data | ENT1/ENT2 = 0.17 |
| Comparator Or Baseline | R70527 (analogue): ENT1/ENT2 = 370 |
| Quantified Difference | >2000-fold difference in selectivity ratio (370 vs. 0.17) |
| Conditions | Inhibition of [3H]uridine uptake in Ehrlich cells expressing es/ENT1 and ei/ENT2 transporters. |
Why This Matters
This unique selectivity profile establishes Soluflazine as a critical research tool for dissecting ENT2-specific functions, an application for which analogs with strong ENT1 preference are ill-suited.
- [1] Hammond JR. Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity. Naunyn Schmiedebergs Arch Pharmacol. 2000;361(4):373-382. View Source
